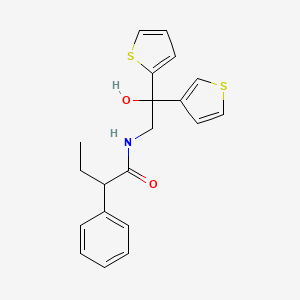

(S)-2-(6-羟基-2,3-二氢苯并呋喃-3-基)乙酸

描述

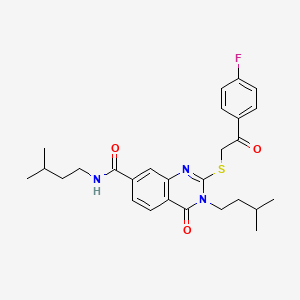

(S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid, also known as S-2-HBA, is a naturally occurring compound found in certain plants and fungi. It is a small molecule with a molecular weight of 176.2 g/mol and is composed of carbon, hydrogen, and oxygen atoms. It is a chiral molecule, meaning that it has two non-superimposable mirror images. S-2-HBA has been studied for its potential applications in the fields of medicine and biochemistry.

科学研究应用

发芽抑制

(S)-2-(6-羟基-2,3-二氢苯并呋喃-3-基)乙酸及其相关化合物已被鉴定为植物中发芽抑制成分。例如,一项关于一年蓬花的研究所分离出包括类似二氢呋喃-2-基乙酸在内的化合物,该化合物对莴苣种子的发芽表现出显著的抑制作用(Oh 等人,2002)。

共代谢降解

对利用联苯的细菌的研究揭示了它们通过侧向双加氧途径转化二苯并呋喃的能力。该研究鉴定了 2-羟基-4-(3'-氧代-3'H-苯并呋喃-2'-亚烷基)丁-2-烯酸等代谢物,表明这些细菌在环境生物修复过程中的潜在作用(Li 等人,2009)。呋并苯并吡喃酮衍生物的合成

该化合物已被用于呋并苯并吡喃酮衍生物的合成。一项研究证明了羟基酮向各种衍生物的转化,表明其在有机合成和药物应用中的效用(Kawase 等人,1971)。抗菌筛选

一些二氢苯并呋喃,包括那些结构类似于 (S)-2-(6-羟基-2,3-二氢苯并呋喃-3-基)乙酸的二氢苯并呋喃,已被合成并筛选出抗菌活性。这些化合物对革兰氏阳性菌和革兰氏阴性菌均表现出中等活性(Ravi 等人,2012)。酶氧化抑制

已发现类似于 (S)-2-(6-羟基-2,3-二氢苯并呋喃-3-基)乙酸的代谢物可抑制植物激素吲哚-3-乙酸的酶氧化。这表明在植物生化和杀虫剂研究中的潜在应用(Lee & Chapman,1977)。属性

IUPAC Name |

2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4,6,11H,3,5H2,(H,12,13)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXRWHAYNFAHBM-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=C(C=C2)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=C(O1)C=C(C=C2)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(9-Methylpurin-6-yl)amino]-1-thiophen-3-ylpropan-1-ol](/img/structure/B2795537.png)

![N-[(2,6-Difluorophenyl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2795538.png)

![3-((1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2795543.png)

![5-((2-ethoxyethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2795544.png)

![[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B2795545.png)

![N-[3-[2-[3,5-Bis(trifluoromethyl)phenyl]morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2795549.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2795551.png)

![N-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2795553.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2795557.png)